molecular formula C12H19N B13980303 (S)-1-(2-methylphenyl)pentylamine

(S)-1-(2-methylphenyl)pentylamine

Katalognummer: B13980303
Molekulargewicht: 177.29 g/mol
InChI-Schlüssel: RYBKFDLNGSCSHO-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-methylphenyl)pentylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chiral center, making it optically active

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-methylphenyl)pentylamine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of the corresponding imine or ketone precursor using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent such as ethanol or methanol, and a chiral catalyst like a rhodium or ruthenium complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-methylphenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding alkane.

    Substitution: Various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-methylphenyl)pentylamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-1-(2-methylphenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(2-methylphenyl)pentylamine: The enantiomer of (S)-1-(2-methylphenyl)pentylamine, with different stereochemistry.

    1-(2-methylphenyl)ethylamine: A structurally similar compound with a shorter carbon chain.

    1-(2-methylphenyl)propylamine: Another similar compound with a different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activity and chemical reactivity compared to its enantiomer and other similar compounds. This makes it valuable in applications where stereochemistry plays a crucial role, such as in drug development and asymmetric synthesis.

Eigenschaften

Molekularformel

C12H19N

Molekulargewicht

177.29 g/mol

IUPAC-Name

(1S)-1-(2-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3/t12-/m0/s1

InChI-Schlüssel

RYBKFDLNGSCSHO-LBPRGKRZSA-N

Isomerische SMILES

CCCC[C@@H](C1=CC=CC=C1C)N

Kanonische SMILES

CCCCC(C1=CC=CC=C1C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.